molecular formula C7H9ClN2O B1436779 2-(Chloromethyl)-6-ethylpyrimidin-4-ol CAS No. 344294-25-3

2-(Chloromethyl)-6-ethylpyrimidin-4-ol

Cat. No. B1436779
M. Wt: 172.61 g/mol
InChI Key: JJJNLGGQUMCNOV-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-ethylpyrimidin-4-ol (CMEP) is a small molecule that has been used in a variety of scientific research applications due to its unique properties. It is a compound that has been studied extensively due to its potential in various areas of research, such as medicinal chemistry, biochemistry, and pharmacology. CMEP has demonstrated a variety of potential applications and has been used to investigate a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

2-(Chloromethyl)-6-ethylpyrimidin-4-ol serves as a precursor or intermediate in the synthesis of various pyrimidine derivatives with potential applications in medicinal chemistry, agricultural chemistry, and materials science. For instance, it has been involved in the synthesis of pyrimidine-based compounds showing promise as plant growth stimulants. A series of novel 2-amino-substituted 4-methylpyrimidin-4-ols derivatives were synthesized, demonstrating pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to heteroauxin, highlighting its utility in agricultural research (Yengoyan et al., 2019).

Chemical Structure and Properties

The chemical structure and properties of pyrimidine derivatives, including those derived from 2-(Chloromethyl)-6-ethylpyrimidin-4-ol, have been extensively studied. Investigations include crystal structure analysis, hydrogen bonding patterns, and theoretical insights, providing a foundation for understanding their chemical behavior and potential applications. For example, the crystal structure of pyrimethaminium 3-chlorobenzoate, a related compound, revealed specific hydrogen-bonding patterns, offering insights into its structural stability and potential reactivity (Devi et al., 2006).

Nonlinear Optical Properties

Derivatives of 2-(Chloromethyl)-6-ethylpyrimidin-4-ol have been explored for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical materials. Studies involving density functional theory (DFT) and experimental analysis have been conducted to evaluate these properties, contributing to the development of novel materials with enhanced optical performance. This includes the investigation of thiopyrimidine derivatives for their potential in NLO applications, highlighting the versatility of pyrimidine derivatives in material science (Hussain et al., 2020).

properties

IUPAC Name

2-(chloromethyl)-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-5-3-7(11)10-6(4-8)9-5/h3H,2,4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJNLGGQUMCNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-6-ethylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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